N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
Properties
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-11-7-16(25-13(19-11)5-6-18-25)22(2)12-8-23(9-12)15-4-3-14-20-17-10-24(14)21-15/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLKRWGQHRVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a unique combination of pyrazolo[1,5-a]pyrimidine and triazolo[4,3-b]pyridazine moieties, which contribute to its biological activity. The synthesis of such compounds typically involves multi-step reactions that allow for the introduction of various functional groups to enhance their pharmacological profiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl} have shown selective inhibition of various kinases associated with cancer progression. Specifically, they have demonstrated activity against c-Abl and Bcr-Abl kinases, which are implicated in chronic myeloid leukemia (CML) .
The mechanism through which this compound exerts its effects is primarily through kinase inhibition. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. Inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In a study involving various cancer cell lines, derivatives of pyrazolo[1,5-a]pyrimidines were tested for their cytotoxic effects. Results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner .
- Animal Models : Research involving animal models has demonstrated that administration of similar compounds resulted in reduced tumor size and improved survival rates compared to control groups . These findings support the potential use of these compounds in clinical settings.
Pharmacological Profile
The pharmacological profile of this compound includes:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine. These compounds have been shown to inhibit key kinases involved in cancer progression. For instance, derivatives have demonstrated inhibitory activity against c-Met kinase and have been evaluated for their cytotoxic effects on various cancer cell lines such as A549 and MCF-7 with promising results indicating significant cytotoxicity at low concentrations (IC50 values) .
Kinase Inhibition
The compound's structure suggests potential for inhibiting several protein kinases that are crucial in various signaling pathways related to cancer and other diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been documented to inhibit kinases such as c-Abl, c-Kit, and PDGFR . This inhibition is particularly relevant in the development of targeted therapies for cancers that exhibit overexpression of these kinases.
Central Nervous System Disorders
There is emerging evidence that compounds containing the pyrazolo scaffold may also be beneficial in treating central nervous system disorders. Research indicates that these compounds can modulate pathways associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The ability to cross the blood-brain barrier enhances their therapeutic potential in treating neurological conditions.
Study 1: Synthesis and Evaluation of Triazolo Derivatives
In a study focusing on triazolo-pyridazine/-pyrimidine derivatives, researchers synthesized several compounds similar to this compound. The evaluation showed that certain derivatives exhibited strong inhibitory effects against c-Met kinase and significant cytotoxicity against cancer cell lines . This study underscores the importance of structural modifications in enhancing biological activity.
Study 2: Antitumor Mechanisms
Another study investigated the mechanisms through which pyrazolo derivatives exert their antitumor effects. It was found that these compounds could inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis . By targeting TP, these compounds may offer a novel approach to cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of nitrogen-rich heterocycles, including pyrazolo[1,5-a]pyrimidines and triazolopyrimidines/pyridazines. Below is a comparative analysis with structurally related compounds from the evidence:
Key Trends and Insights
Azetidine vs. Larger Rings : The target compound’s azetidine ring (4-membered) confers conformational rigidity compared to cyclohexyl or phenethyl substituents in analogues (e.g., compound 35 in ). This may enhance binding affinity but reduce solubility.
Substituent Effects :
- Methyl Groups : The 5-methyl group on the pyrazolo[1,5-a]pyrimidine is conserved in several analogues (e.g., ), suggesting its role in steric stabilization.
- Fluorinated Groups : The trifluoromethyl group in compound improves lipophilicity, a feature absent in the target compound.
Critical Analysis of Evidence Limitations
- Lack of Direct Data: No biological or physicochemical data (e.g., IC50, logP) are available for the target compound, limiting quantitative comparisons.
- Structural Variability: Most analogues differ in substituents (e.g., trifluoromethyl in , morpholino in ), complicating direct structure-activity relationship (SAR) conclusions.
Q & A
Q. What are the optimized synthetic routes for N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization with triazolo[4,3-b]pyridazine and azetidine moieties. Key steps include:
- Cyclization of precursors under inert atmospheres (e.g., argon) to avoid side reactions .
- Coupling reactions using catalysts like Pd(PPh₃)₄ for cross-coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while dichloromethane aids in purification .
- Temperature control : Lower temperatures (0–5°C) stabilize reactive intermediates .
Yield and purity are monitored via HPLC (>95% purity threshold) and TLC. Reproducibility challenges may arise from trace moisture; thus, rigorous drying of solvents/glassware is critical .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, pyrazolo[1,5-a]pyrimidine protons resonate at δ 6.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the azetidine ring conformation .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹) .
Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?
Methodological Answer: While the exact mechanism is unconfirmed, preliminary studies suggest:
- Kinase inhibition : The triazolo[4,3-b]pyridazine moiety may bind ATP pockets in kinases (e.g., EGFR or CDK2) via π-π stacking .
- Epigenetic modulation : The pyrazolo[1,5-a]pyrimidine core resembles known BET bromodomain inhibitors .
- Cellular assays : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays. Counter-screen against HEK293T cells to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?
Methodological Answer:
- Core modifications : Replace the 5-methyl group on pyrazolo[1,5-a]pyrimidine with electron-withdrawing groups (e.g., -CF₃) to enhance binding entropy .
- Azetidine ring substitution : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility and reduce hERG channel liability .
- Triazolo-pyridazine bioisosteres : Test [1,2,4]triazolo[1,5-c]pyrimidine analogs to optimize steric fit in hydrophobic pockets .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What computational strategies are recommended for predicting metabolic stability and toxicity?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict CYP450 (e.g., CYP3A4) interactions. Focus on metabolic "hotspots" like the N-methyl group .
- ADMET Prediction : SwissADME or ADMETlab 2.0 estimate solubility (LogS), permeability (Caco-2), and Ames test toxicity .
- MD Simulations : GROMACS simulations (100 ns) assess compound stability in lipid bilayers to predict CNS penetration .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Dose-response normalization : Re-express IC₅₀ values relative to positive controls (e.g., staurosporine for kinase assays) to mitigate batch variability .
- Orthogonal assays : Confirm apoptosis (Annexin V/PI flow cytometry) if MTT data conflicts with caspase-3 activation .
- Proteomic profiling : Use phospho-kinase arrays to identify off-target effects in primary vs. transformed cells .
- Statistical tools : Apply Grubbs’ test to exclude outliers and ANOVA with Tukey post-hoc correction for multi-group comparisons .
Q. What strategies are effective for scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer during cyclization steps, reducing racemization .
- Chiral chromatography : Use preparative SFC (supercritical CO₂ with 20% ethanol) to resolve enantiomers at >99% ee .
- Crystallization-induced diastereomer resolution : Add chiral auxiliaries (e.g., tartaric acid derivatives) during salt formation .
Q. How can researchers validate target engagement in cellular or in vivo models?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., kinases) via Western blot .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and pull-down/MS identification .
- PET tracers : Develop ¹⁸F-labeled analogs for in vivo imaging of target distribution in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
